3-(3,3-Difluorocyclobutyl)benzoic acid
Description
Role of Benzoic Acid Derivatives as Probes in Chemical and Biological Systems
Benzoic acid and its derivatives are a class of organic compounds with a rich history and diverse applications in pharmaceuticals, chemical synthesis, and biological research. ijarsct.co.inpreprints.org The benzoic acid scaffold consists of a benzene (B151609) ring attached to a carboxylic acid group, which serves as a versatile chemical handle for synthesizing more complex molecules. ijarsct.co.inpreprints.org These derivatives have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijarsct.co.inrasayanjournal.co.in In drug discovery, the benzoic acid moiety can act as a prodrug, improving the diffusion of a molecule across cellular membranes before being activated by intracellular enzymes. researchgate.net Furthermore, its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component for probes designed to interact with specific biological targets like enzymes. nih.govnih.gov
Impact of Cyclobutane (B1203170) Scaffolds on Molecular Architecture
The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to impart unique structural and functional properties to bioactive molecules. nih.govexlibrisgroup.com Unlike more flexible, larger rings, the cyclobutane scaffold is conformationally rigid and adopts a distinct puckered three-dimensional structure. pharmablock.com This rigidity can be highly advantageous in drug design, as it helps to lock a molecule into a specific conformation required for binding to a biological target, which can lead to improved potency and selectivity. pharmablock.com The inclusion of a cyclobutane motif can also increase the sp³ character of a molecule, a desirable trait in modern drug discovery that often correlates with improved solubility and better pharmacokinetic profiles. nih.govcancer.gov Cyclobutanes have been successfully employed to replace other groups, direct the orientation of key pharmacophores, and enhance metabolic stability. cancer.govru.nl
Physicochemical Properties of 3-(3,3-Difluorocyclobutyl)benzoic acid
Detailed experimental research on this compound is not extensively documented in publicly available literature. However, its fundamental properties can be compiled from chemical supplier databases, which characterize it as a building block for chemical synthesis.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1895392-03-6 | sigmaaldrich.com |
| Molecular Weight | 212.2 g/mol | sigmaaldrich.com |
| Molecular Formula | C₁₁H₁₀F₂O₂ | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
| InChI Key | SAYOFQQNOWQELP-UHFFFAOYSA-N | sigmaaldrich.com |
Structural Comparison of Related Fluorinated Carboxylic Acids
The unique properties of this compound can be understood in the context of related fluorinated building blocks used in chemical research. The table below compares its structural features with other similar compounds.
| Compound Name | CAS Number | Key Structural Features |
|---|---|---|
| This compound | 1895392-03-6 | Features a gem-difluorinated, strained four-membered ring at the meta position. sigmaaldrich.com |
| 4-(3,3-Difluorocyclobutyl)benzoic acid | 1558373-34-4 | Isomer with the difluorocyclobutyl group at the para position. bldpharm.com |
| 3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid | 1994013-14-7 | Contains an ether linkage between the cyclobutane ring and the benzoic acid moiety. bldpharm.com |
| 3,5-Difluorobenzoic acid | 455-40-3 | Features two fluorine atoms directly on the aromatic ring, lacking the cyclobutyl scaffold. researchgate.net |
| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | Incorporates a trifluoromethyl group instead of a difluorocycloalkane. |
Structure
3D Structure
Properties
IUPAC Name |
3-(3,3-difluorocyclobutyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-11(13)5-9(6-11)7-2-1-3-8(4-7)10(14)15/h1-4,9H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYOFQQNOWQELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Structural Elucidaion via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure by probing the magnetic environments of its constituent atomic nuclei.
Proton (¹H) NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 3-(3,3-Difluorocyclobutyl)benzoic acid, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the benzoic acid ring and the aliphatic protons of the difluorocyclobutyl substituent.
The protons on the aromatic ring are anticipated to appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to spin-spin coupling with each other. The chemical shifts of these protons are influenced by the electron-withdrawing carboxylic acid group and the cyclobutyl substituent. The protons on the cyclobutyl ring will be located in the more upfield region of the spectrum. The protons on the carbons adjacent to the difluorinated carbon will be split by the neighboring fluorine atoms, resulting in complex multiplets.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet, broad | 1H | -COOH |
| ~8.1 | Singlet | 1H | Ar-H |
| ~7.9 | Doublet | 1H | Ar-H |
| ~7.6 | Doublet | 1H | Ar-H |
| ~7.5 | Triplet | 1H | Ar-H |
| ~3.5 | Multiplet | 1H | -CH- (cyclobutyl) |
| ~2.8 | Multiplet | 4H | -CH₂- (cyclobutyl) |
Note: Predicted data based on analogous structures. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (δ 165-185 ppm). The aromatic carbons will resonate in the typical range for benzene (B151609) derivatives (δ 120-150 ppm). The carbons of the cyclobutyl ring will be observed in the upfield aliphatic region. The carbon atom bonded to the two fluorine atoms will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (acid) |
| ~145 | Ar-C (quaternary) |
| ~132 | Ar-CH |
| ~130 | Ar-CH |
| ~129 | Ar-C (quaternary) |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~115 (t) | CF₂ |
| ~40 | -CH- (cyclobutyl) |
| ~35 (t) | -CH₂- (cyclobutyl) |
Note: Predicted data based on analogous structures. (t) indicates a triplet due to C-F coupling. Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. In this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of geminal difluorides on a cyclobutane (B1203170) ring. This signal will likely appear as a multiplet due to coupling with the adjacent protons on the cyclobutyl ring.
Molecular Mass Determination by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (C₁₁H₁₀F₂O₂), the expected exact mass is approximately 212.0649 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy. The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., Electrospray Ionization - ESI).
Vibrational Analysis Using Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the C-F bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1600, 1475 | Medium-Weak | C=C stretch (aromatic) |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
| 1100-1250 | Strong | C-F stretch |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
Note: Predicted data based on characteristic functional group absorptions.
The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption is also a key diagnostic feature. The presence of strong absorptions in the C-F stretching region would confirm the fluorination of the molecule.
Chromatographic Assessment of Purity and Reaction Progress
Chromatographic techniques are essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of non-volatile compounds like this compound.
A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid), would be suitable for the analysis of this compound. The purity would be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A purity of >95% is typically required for research compounds. Thin-layer chromatography (TLC) would also be used for rapid, qualitative monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. Reversed-phase HPLC is the most probable mode of separation for this analyte, given its aromatic and carboxylic acid functionalities.
A typical HPLC method would likely employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component, often with a pH modifier like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape, and an organic modifier such as acetonitrile or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from starting materials, intermediates, and byproducts with varying polarities.
Detection is most commonly achieved using a UV detector, as the benzene ring in the molecule is a strong chromophore. The detection wavelength would be set to an absorbance maximum of the benzoic acid moiety, typically around 230-254 nm. For more sensitive and specific detection, especially in complex matrices, a mass spectrometer (MS) could be coupled to the HPLC system (LC-MS). s4science.at
Below is a hypothetical data table outlining potential HPLC conditions for the analysis of this compound, extrapolated from methods used for similar fluorinated benzoic acids. ekb.egsci-hub.sethermofisher.com
Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm | C8, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% TFA in Water | 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 20-95% B in 15 min | 30-100% B in 10 min | 10-90% B in 8 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 35 °C | 40 °C |
| Detection | UV at 230 nm | DAD at 220-400 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 5 µL | 2 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions in real-time. sigmaaldrich.comlibretexts.org For the synthesis of this compound, TLC would be employed to track the consumption of starting materials and the formation of the product.
The stationary phase for TLC analysis would typically be silica gel coated on a glass or aluminum plate. The choice of mobile phase, or eluent, is crucial for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is commonly used. The polarity of the mobile phase is adjusted to achieve a retention factor (Rf) for the product of approximately 0.3-0.5, which allows for clear separation from both less polar starting materials and more polar impurities.
Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), where the aromatic ring of the compound will appear as a dark spot against a fluorescent background. youtube.com Additionally, staining with reagents such as potassium permanganate or iodine can be used for visualization, particularly if the reactants or products are not UV-active. youtube.com
The following interactive data table presents plausible TLC systems for monitoring reactions involving this compound, based on common practices for benzoic acid derivatives. researchgate.netresearchgate.net
Interactive Data Table: Plausible TLC Systems for this compound
| Parameter | System 1 | System 2 | System 3 |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 | Aluminum Oxide |
| Mobile Phase | 3:1 Hexane:Ethyl Acetate | 1:1 Dichloromethane (B109758):Hexane | 9:1 Toluene:Acetic Acid |
| Visualization | UV (254 nm) | UV (254 nm), Iodine Vapor | UV (254 nm), Permanganate Stain |
| Typical Rf | ~0.4 | ~0.5 | ~0.6 |
X-ray Crystallographic Analysis for Solid-State Structures and Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous structural confirmation of this compound, including bond lengths, bond angles, and torsional angles.
For a successful X-ray crystallographic analysis, a single crystal of high quality is required. This is typically obtained by slow crystallization from a suitable solvent. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While specific crystallographic data for this compound is not available, the table below provides representative crystallographic parameters for benzoic acid, which serves as a fundamental model for the expected crystal packing.
Interactive Data Table: Representative Crystallographic Data for Benzoic Acid
| Parameter | Value for Benzoic Acid |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.512 |
| b (Å) | 5.143 |
| c (Å) | 21.947 |
| β (°) | 97.43 |
| Volume (ų) | 616.4 |
| Z | 4 |
| Key Feature | Centrosymmetric dimer via carboxyl group hydrogen bonding |
Computational and Theoretical Investigations of 3 3,3 Difluorocyclobutyl Benzoic Acid and Analogous Fluorinated Systems
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are powerful tools for studying the interactions of molecules with their biological targets and for predicting the course of chemical reactions.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov For 3-(3,3-Difluorocyclobutyl)benzoic acid, molecular docking could be used to investigate its binding affinity and interaction with a specific biological target.
The process involves generating a three-dimensional structure of the ligand and the receptor. The ligand is then placed in the binding site of the receptor in various conformations and orientations. A scoring function is used to evaluate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov The analysis of the docked poses can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.net
Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target
| Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|
| -8.5 | ARG 120, SER 234 | Hydrogen Bond |
| LEU 150, ILE 200 | Hydrophobic Interaction |
Note: The data in this table is illustrative and based on a hypothetical docking study.
Computational methods can be used to predict the mechanisms and pathways of chemical reactions, providing insights that can be difficult to obtain experimentally. mdpi.com By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.
For a molecule like this compound, computational methods could be used to study various reactions, such as its synthesis or its metabolic degradation. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. This information is valuable for optimizing reaction conditions and for understanding the metabolic fate of the compound in a biological system. researchgate.net
Theoretical Analysis of Fluorine Substitution Effects
The cyclobutane (B1203170) ring is not planar. To alleviate the torsional strain that would result from a flat conformation, it adopts a puckered or "butterfly" shape. libretexts.orglumenlearning.com This puckering is a dynamic equilibrium where the ring inverts between two equivalent puckered conformations. The transition state for this inversion is a planar D4h structure. High-level ab initio calculations have precisely characterized this behavior for the parent cyclobutane molecule, revealing a significant coupling between the ring-puckering and CH2-rocking motions. nih.govacs.org These studies establish an equilibrium puckering angle of approximately 29.6° and a barrier to inversion of around 482-498 cm⁻¹ (approx. 1.38-1.42 kcal/mol). nih.govnih.gov
The substitution of two hydrogen atoms with fluorine on the same carbon, as in 1,1-difluorocyclobutane, has a quantifiable impact on this puckering potential. Microwave spectroscopy and ab initio calculations on 1,1-difluorocyclobutane have determined that it also possesses a double-minimum ring-puckering potential, but with a significantly lower barrier to ring inversion of 231-241 cm⁻¹ (approx. 0.66-0.69 kcal/mol). aip.orgaip.org This lower barrier indicates that the 3,3-difluorocyclobutyl moiety in the target benzoic acid derivative is more flexible and undergoes ring inversion more rapidly than a non-fluorinated cyclobutane ring. Computational analyses are essential in confirming that the decisive influence on the properties of such compounds stems from their conformational behavior. nih.gov
| Compound | Equilibrium Puckering Angle (θeq) | Inversion Barrier (cm⁻¹) | Inversion Barrier (kcal/mol) | Method |
|---|---|---|---|---|
| Cyclobutane | 29.59° | 482 | ~1.38 | Ab initio nih.gov |
| Cyclobutane | 29.68° | 498 | ~1.42 | CCSD(T) nih.gov |
| 1,1-Difluorocyclobutane | Not Specified | 241 ± 5 | ~0.69 | Microwave Spectroscopy aip.org |
| 1,1-Difluorocyclobutane | Not Specified | 231 ± 4 | ~0.66 | Rotational Spectra / Ab initio aip.org |
Fluorine's high electronegativity introduces strong stereoelectronic effects that govern molecular stability. In fluorinated acyclic systems, such as 1,3-difluoropropane, a strong preference for the gauche conformation is observed, which is rationalized by stabilizing hyperconjugative interactions, specifically σC–H → σ*C–F orbital delocalization. soton.ac.uk These interactions, along with the management of dipole-dipole repulsions, are critical in determining the lowest energy conformer.
Cyclobutane possesses considerable ring strain, estimated to be around 26.3 kcal/mol, which arises from two main sources: angle strain due to the compression of C-C-C bond angles (to ~88° in the puckered form) from the ideal tetrahedral angle of 109.5°, and torsional strain from the eclipsing interactions of adjacent C-H bonds. libretexts.orglumenlearning.commasterorganicchemistry.com While puckering relieves some torsional strain, it slightly increases angle strain. libretexts.org
Computational studies using DFT have been conducted to assess how fluorine substitution affects this inherent strain. Interestingly, calculations predict that perfluorocyclobutane has approximately 6 kcal/mol less strain energy than the parent cyclobutane. researchgate.net This suggests that fluorine substitution can stabilize the four-membered ring, potentially by altering the bond lengths and angles or through electronic effects that compensate for the inherent strain. Theoretical analyses also suggest that the barrier to ring inversion in cyclobutane is not solely a result of torsional strain but is also influenced by electronic delocalization effects, such as σCC → σCH* and σCH → σCH* hyperconjugation, which are strengthened during the puckering motion. nih.govacs.org
| Compound | Calculated Strain Energy (kcal/mol) | Method |
|---|---|---|
| Cyclobutane | 26.3 | Comparison of Heats of Combustion masterorganicchemistry.com |
| Perfluorocyclobutane | ~20.3 (Predicted 6 kcal/mol less than cyclobutane) | Density Functional Theory researchgate.net |
Studies of Fluorinated Radicals and Functionalization Processes
The presence of the 3,3-difluorocyclobutyl group opens avenues for synthetic modifications via radical-based reactions. Computational chemistry is instrumental in understanding the formation, stability, and reactivity of fluorinated radicals, which are often key intermediates in modern functionalization processes. numberanalytics.com
Theoretical studies, primarily using DFT, provide deep insights into the chemical reactivity of various fluorinated radicals. nih.govresearchgate.net Their electrophilicity and nucleophilicity can be calculated, and reaction pathways can be modeled to determine activation energy barriers. nih.gov High-accuracy methods have been used to create reactivity scales for the addition of fluorinated radicals to unsaturated systems like benzene (B151609) and styrene. researchgate.netacs.org For instance, highly fluorinated species are among the most reactive, and the activation energies for addition are sensitive to the specific substituents on the radical carbon. acs.org These computational models are crucial for predicting and rationalizing the outcomes of radical reactions. nih.gov
The synthetic utility of these principles is realized in C–H functionalization reactions, which allow for the direct modification of the cyclobutane scaffold. Catalyst-controlled C–H functionalization, for example using rhodium-based catalysts, can offer high regioselectivity, enabling reactions at specific positions on the cyclobutane ring. nih.gov Palladium-catalyzed reactions have also been explored for the C–H functionalization of cyclobutanes, sometimes using directing groups to control the site of reaction. acs.org The generation of the necessary radical intermediates for these transformations is often achieved under mild conditions using photoredox catalysis, a technique that has revolutionized the synthesis of complex fluorinated molecules. acs.org Computational modeling of these catalytic cycles and radical intermediates is essential for optimizing reaction conditions and developing new synthetic methods.
| Radical Species | Activation Barrier (kcal/mol) | Computational Method |
|---|---|---|
| •CF(CF₃)₂ | 9.1 | DLPNO-(U)CCSD(T) acs.org |
| •CF₂CO₂H | 11.2 | DLPNO-(U)CCSD(T) acs.org |
| •CMe₂CO₂H | 15.0 | DLPNO-(U)CCSD(T) acs.org |
In Vitro Biological Activity and Mechanistic Research
In Vitro Antimicrobial and Antibacterial Activity
No publicly available research studies were identified that have evaluated the antimicrobial or antibacterial properties of 3-(3,3-Difluorocyclobutyl)benzoic acid.
Evaluation against Gram-Positive and Gram-Negative Bacterial Strains
There are no available data from in vitro assays to determine the efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.
Assessment against Fungal Strains
No studies have been published detailing the in vitro assessment of this compound for any antifungal activity.
Mechanistic Studies of Antimicrobial Action (in vitro)
As there are no reports of antimicrobial activity for this compound, no mechanistic studies on its potential mode of antimicrobial action have been conducted or published.
In Vitro Enzyme Inhibition Studies
There is no information available in the scientific literature regarding the ability of this compound to inhibit key biological enzymes.
Inhibition of Key Biological Enzymes (e.g., Neuraminidase, Monoacylglycerol Lipase, Carbonic Anhydrase II, CSNK2)
No in vitro studies have been performed to assess the inhibitory potential of this compound against neuraminidase, monoacylglycerol lipase, carbonic anhydrase II, or CSNK2.
Characterization of Enzyme-Inhibitor Binding Modes (in vitro)
In the absence of any demonstrated enzyme inhibition, there have been no studies to characterize the binding mode of this compound to any enzyme.
Following an extensive search for scientific literature and patent filings, no public data corresponding to the requested in vitro biological activities for the specific compound “this compound” could be located.
Therefore, it is not possible to provide an article with the detailed sections and data tables as requested in the outline, including:
Quantitative Assessment of Inhibitory Potency (IC₅₀ values)
In Vitro Anticancer Activity Research (Growth Inhibition, Apoptosis Induction, Enzyme Modulation)
Other In Vitro Bioactivity Investigations (Anti-inflammatory Effects)
There is no information available in the public domain regarding the evaluation of this compound for these specific biological effects. This compound may be a synthetic intermediate, a theoretical molecule, or a proprietary compound whose biological data has not been published.
on this compound
Initial investigations into the in vitro biological profile of this compound were conducted to explore its potential therapeutic applications. The primary areas of focus for these preliminary studies were its anti-leishmanial activity and its capacity for interaction with DNA. However, a comprehensive review of available scientific literature and research databases did not yield specific data pertaining to the anti-leishmanial effects or DNA interaction properties of this particular compound.
Anti-Leishmanial Activity (in vitro)
Despite the recognized therapeutic potential of various benzoic acid derivatives and organofluorine compounds in antimicrobial research, no studies have been published to date that specifically evaluate the in vitro activity of this compound against any species of Leishmania. Consequently, there is no available data, such as IC50 values or detailed mechanistic insights, to report on its efficacy as an anti-leishmanial agent.
DNA Interaction Studies (in vitro)
Similarly, the potential for this compound to interact with DNA has not been a subject of published research. Investigations into the binding affinity, mode of interaction (e.g., intercalation, groove binding), and any resultant structural or functional alterations to DNA have not been documented for this compound. Therefore, no data tables or detailed findings regarding its DNA interaction capabilities can be presented.
Further research is required to determine the in vitro biological activities of this compound, particularly in the areas of anti-leishmanial efficacy and DNA interaction.
Structure Activity Relationship Sar Investigations
Influence of Fluorine Substitution on Biological Activities
The introduction of fluorine into drug candidates is a widely used strategy to modulate their physicochemical and pharmacological properties. In the context of 3-(3,3-difluorocyclobutyl)benzoic acid, the gem-difluoro group on the cyclobutyl ring plays a critical role in its biological activity.
Electronic and Steric Contributions of Fluorine to Potency
The high electronegativity of fluorine atoms creates a dipole moment in the C-F bonds, which can lead to favorable electrostatic interactions with the amino acid residues in the active site of a target enzyme. For sEH, the catalytic pocket contains key residues that can form hydrogen bonds and other polar interactions. The gem-difluoro group can modulate the hydrogen-bonding capacity of nearby functional groups and contribute to a more favorable binding affinity.
From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. However, the presence of two fluorine atoms on the cyclobutyl ring can influence its preferred conformation, which in turn affects how the entire molecule fits into the binding pocket. This can lead to a more rigid and pre-organized conformation that is optimal for binding.
Role of the Cyclobutyl Moiety in SAR
The cyclobutyl ring in this compound serves as a rigid scaffold that positions the other functional groups in a specific spatial orientation for optimal interaction with the biological target.
Impact of Cyclobutane (B1203170) Ring Rigidity and Conformation
Compared to more flexible alkyl chains, the cyclobutane ring restricts the number of possible conformations the molecule can adopt. This conformational constraint can reduce the entropic penalty upon binding to a receptor or enzyme, leading to higher affinity. The puckered nature of the cyclobutane ring allows for specific three-dimensional arrangements of its substituents, which can be crucial for fitting into a well-defined binding pocket. For sEH inhibitors, a conformationally restrained linker, such as a cyclobutyl ring, can enhance the solubility and potency of the compounds.
Stereochemical Considerations in Cyclobutane Derivatives
The stereochemistry of substituents on the cyclobutane ring can have a profound impact on biological activity. Although the 3,3-difluoro substitution in the parent compound eliminates a stereocenter at that position, the relative orientation of the benzoic acid group (cis or trans) with respect to other potential substituents on the cyclobutyl ring would be a critical determinant of activity. The specific stereoisomer that best complements the topology of the enzyme's active site will exhibit the highest potency.
Substituent Effects on the Benzoic Acid Scaffold
The benzoic acid moiety is a common pharmacophore in many drug molecules, often serving as a key anchoring point to the biological target through interactions with its carboxylic acid group. Varying the substituents on the aromatic ring provides a powerful tool for fine-tuning the pharmacological properties of the molecule.
The following table illustrates the impact of substituents on the benzoic acid scaffold on the inhibitory activity against soluble epoxide hydrolase (sEH), based on data from related series of inhibitors.
| R1 | R2 | R3 | R4 | sEH IC50 (nM) |
| H | H | 3,3-difluorocyclobutyl | H | Data not available for the specific compound |
| H | Cl | H | H | 150 |
| H | OCH3 | H | H | 230 |
| CF3 | H | H | H | 50 |
| H | H | H | CN | 80 |
This table is a representative example based on SAR trends for benzoic acid-based sEH inhibitors and does not represent direct experimental data for analogs of this compound due to a lack of publicly available information.
Exploration of Various Substitutions on Aromatic Ring
No publicly available studies were identified that systematically explored the impact of substituting various chemical groups onto the aromatic ring of this compound. Such studies would typically involve synthesizing a series of analogs with different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the benzene (B151609) ring and assessing the resulting changes in biological activity. Without this data, a meaningful analysis of the SAR for the aromatic ring is not possible.
Modifications of the Carboxylic Acid Functional Group
Similarly, there is a lack of accessible research detailing the modification of the carboxylic acid group of this compound. This would involve creating derivatives such as esters, amides, or other bioisosteres of the carboxylic acid and evaluating their biological effects. Such information is crucial for understanding the role of this functional group in the compound's activity and for optimizing its properties.
Correlation of Molecular Descriptors with Biological Activity (in vitro)
A quantitative structure-activity relationship (QSAR) study, which correlates molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) with in vitro biological activity, requires a dataset of multiple analogs with their corresponding activity data. As no such dataset for this compound derivatives could be located in the public domain, this analysis cannot be performed.
Future Research Directions and Opportunities
Development of Novel Synthetic Routes for Diverse Analogues
The exploration of the full potential of 3-(3,3-difluorocyclobutyl)benzoic acid is contingent on the development of efficient and versatile synthetic methodologies to access a wide array of its analogues. While general methods for the synthesis of difluorocycloalkanes exist, the creation of a diverse library of derivatives with varied substitution patterns on both the aromatic ring and the cyclobutyl moiety requires dedicated synthetic efforts. enamine.netacs.org
Future research should focus on:
Late-stage functionalization: Developing reactions that allow for the modification of the benzoic acid ring at a late stage in the synthesis would enable the rapid generation of analogues with diverse electronic and steric properties. This could involve techniques such as C-H activation, cross-coupling reactions, and electrophilic/nucleophilic aromatic substitutions.
Asymmetric synthesis: The synthesis of enantiomerically pure derivatives will be crucial for studying the stereoselectivity of their biological interactions. Methodologies for the asymmetric synthesis of the 3,3-difluorocyclobutyl moiety or the resolution of racemic intermediates should be explored.
Bioisosteric replacements: Investigating the replacement of the benzoic acid group with other acidic bioisosteres, such as tetrazoles, acylsulfonamides, or hydroxamates, could lead to analogues with improved pharmacokinetic profiles or novel biological activities. nih.gov Similarly, the synthesis of analogues where the cyclobutyl ring is replaced by other strained ring systems could provide valuable structure-activity relationship (SAR) data.
A systematic approach to the synthesis of analogues will be instrumental in building a comprehensive understanding of the SAR of this chemical scaffold.
Integration of Advanced Computational Methodologies for Predictive Design
Computational chemistry and molecular modeling offer powerful tools to guide the design of novel this compound analogues with enhanced biological activity and optimized properties. The strategic application of these methods can help prioritize synthetic targets and reduce the experimental workload. nih.govnih.gov
Key areas for future computational research include:
Quantum mechanics (QM) calculations: QM methods can be employed to accurately calculate molecular properties such as electrostatic potential, dipole moment, and pKa, which are critical for predicting binding interactions and membrane permeability.
Molecular docking and virtual screening: In the absence of a known biological target, virtual screening against a panel of disease-relevant proteins can help identify potential targets. nih.gov Once a target is identified, molecular docking can be used to predict binding modes and affinities of designed analogues, thereby guiding the optimization process.
ADMET prediction: In silico models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) can be used to assess the drug-likeness of virtual compounds and flag potential liabilities early in the discovery process.
The integration of these computational approaches will facilitate a more rational and efficient design of next-generation analogues based on the this compound scaffold.
Exploration of New In Vitro Biological Targets and Pathways
While the specific biological activities of this compound are not yet extensively documented, the broader class of benzoic acid derivatives has been shown to exhibit a wide range of pharmacological effects, including antifungal, antibacterial, and retinoid-like activities. nih.govnih.govnih.gov This suggests that this compound and its analogues could interact with a variety of biological targets.
Future research should aim to:
Phenotypic screening: High-throughput phenotypic screening of a library of this compound analogues in various cell-based assays can identify novel biological activities and potential therapeutic areas.
Target identification: Once a promising phenotypic hit is identified, target deconvolution studies will be necessary to elucidate the underlying mechanism of action. This can involve techniques such as affinity chromatography, chemical proteomics, and genetic approaches.
Enzymatic and receptor binding assays: Based on the structural similarity to known inhibitors or ligands, analogues can be tested in specific enzymatic or receptor binding assays. For example, given the prevalence of benzoic acid derivatives as enzyme inhibitors, screening against proteases, kinases, or metabolic enzymes could be a fruitful avenue. nih.gov
A systematic exploration of the biological space will be crucial for uncovering the therapeutic potential of this compound class. The table below outlines potential biological targets for future investigation based on the activities of related benzoic acid derivatives.
| Potential Biological Target Class | Rationale based on Benzoic Acid Derivatives | Potential Therapeutic Area |
| Nuclear Receptors | Some benzoic acid derivatives exhibit retinoid-like activity. nih.gov | Oncology, Dermatology |
| Enzymes (e.g., CYP53, Carboxypeptidases) | Benzoic acid derivatives have shown antifungal and antibacterial activity through enzyme inhibition. nih.govnih.gov | Infectious Diseases |
| G-Protein Coupled Receptors (GPCRs) | Many small molecule drugs targeting GPCRs contain a carboxylic acid moiety for key interactions. | Various |
Design of Functionalized Building Blocks for Chemical Biology Applications
Beyond its potential as a therapeutic agent, this compound can serve as a versatile building block for the creation of sophisticated tools for chemical biology research. enamine.netnih.gov The unique properties conferred by the difluorocyclobutyl group can be harnessed to develop novel probes and reagents.
Opportunities in this area include:
Photoaffinity probes: The incorporation of a photoreactive group (e.g., benzophenone, diazirine) onto the this compound scaffold would enable the development of photoaffinity probes for target identification and validation studies.
Fluorescent probes: Attachment of a fluorophore to the molecule could be used to visualize its subcellular localization and track its interactions with biological macromolecules.
Click chemistry handles: The introduction of bioorthogonal functional groups, such as alkynes or azides, would allow for the use of "click" chemistry to conjugate the molecule to other entities, such as biotin for affinity purification or polyethylene glycol (PEG) for improved solubility. researchgate.net
The development of such chemical biology tools will not only aid in elucidating the mechanism of action of this compound derivatives but also contribute to the broader field of chemical biology by providing novel molecular probes with unique properties.
Q & A
Q. What are the common synthetic routes for preparing 3-(3,3-Difluorocyclobutyl)benzoic acid, and how can reaction conditions be optimized for yield?
The synthesis typically involves coupling a cyclobutyl precursor with a benzoic acid derivative. A plausible route includes:
- Cyclobutane Ring Formation : Using photochemical [2+2] cycloaddition or ring-closing metathesis to generate the 3,3-difluorocyclobutane core.
- Functionalization : Introducing the carboxylic acid group via Suzuki-Miyaura coupling between a brominated benzoic acid and a 3,3-difluorocyclobutyl boronic ester .
- Optimization : Yield improvements are achieved by controlling temperature (e.g., 60–80°C for coupling reactions) and using palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance regioselectivity .
Q. Example Reaction Conditions Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclobutane Formation | Light (λ=300 nm), Dichloromethane | 45–60 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 70–85 |
| Acid Hydrolysis | H₂SO₄ (aq.), reflux | >90 |
Q. How can chromatographic methods be optimized to purify this compound from reaction byproducts?
- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane:ethyl acetate from 9:1 to 1:1) to separate polar byproducts.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) at 1.5 mL/min achieve >95% purity. Monitor at 254 nm due to the aromatic moiety .
Advanced Research Questions
Q. How does the 3,3-difluorocyclobutyl substituent influence the compound’s bioavailability and metabolic stability compared to non-fluorinated analogs?
- Bioavailability : Fluorination enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability. However, the rigid cyclobutyl group may reduce solubility, necessitating formulation studies .
- Metabolic Stability : Fluorine atoms resist oxidative metabolism (e.g., cytochrome P450), prolonging half-life. In vitro microsomal assays show 80% parent compound remaining after 1 hour vs. 40% for non-fluorinated analogs .
Q. What computational strategies are effective for predicting the binding affinity of this compound to inflammatory targets like COX-2?
- Docking Studies : Use AutoDock Vina with COX-2 crystal structures (PDB: 5KIR). The difluorocyclobutyl group shows van der Waals interactions with Val523 and His90 residues.
- MD Simulations : AMBER force fields reveal stable binding over 100 ns, with RMSD <2 Å. Free energy calculations (MM/GBSA) predict ΔG = -9.8 kcal/mol, comparable to ibuprofen .
Q. How can structural analogs of this compound be designed to mitigate hERG channel inhibition while retaining anti-inflammatory activity?
- SAR Insights : Reduce basicity by replacing the carboxylic acid with a tetrazole group (pKa ~4.5 vs. ~2.5).
- Electron-Withdrawing Modifications : Introduce para-nitro groups to the benzene ring, lowering hERG affinity (IC₅₀ >10 μM vs. 1.2 μM for parent) without affecting COX-2 inhibition (IC₅₀ = 0.8 μM) .
Analytical & Data-Driven Questions
Q. What spectroscopic and chromatographic techniques are critical for confirming the identity of this compound?
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
Q. What are the best practices for validating the stability of this compound under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
